molecular formula C11H14N2 B101667 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline CAS No. 18019-17-5

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B101667
CAS No.: 18019-17-5
M. Wt: 174.24 g/mol
InChI Key: IZAIOGMVPVWOKY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with 2-oxopentanedioic acid in the presence of iodine as a catalyst. This reaction is typically carried out in ionic liquids at elevated temperatures (around 80°C), resulting in high yields of the desired product . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .

Chemical Reactions Analysis

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, transition-metal catalysts, and various organic solvents. The major products formed from these reactions are typically quinoxaline and dihydroquinoxaline derivatives .

Scientific Research Applications

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Properties

IUPAC Name

1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-2,5-6,9,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIOGMVPVWOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18019-17-5
Record name 1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Customer
Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The paper details a novel, metal-free method for synthesizing 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalines []. This is significant because it utilizes a combination of tris(4-methoxyphenyl)phosphine and B(C6F5)3 as catalysts, offering an alternative to traditional metal-catalyzed hydrogenation processes.

Q2: How does the structure of the starting pyrrolo[1,2-a]quinoxaline influence the stereoselectivity of the hydrogenation reaction?

A2: The research demonstrates that the substituent at the 4-position of the pyrrolo[1,2-a]quinoxaline plays a key role in determining the stereochemistry of the resulting 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline product []. When a 4-aryl substituent is present, the reaction favors the formation of the cis isomer. Conversely, a 4-methyl substituent leads to a preference for the trans isomer []. This suggests that steric factors significantly influence the stereochemical outcome of the reaction.

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